Deltaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Eldelin is typically extracted from natural sources, specifically from plants of the Delphinium genus . The extraction process involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound is then purified through various chromatographic techniques.
Industrial Production Methods: Industrial production of Eldelin involves large-scale extraction from plant materials followed by purification. The process is optimized to ensure high yield and purity of the compound. The use of advanced chromatographic methods and solvent systems is crucial in the industrial production of Eldelin .
Chemical Reactions Analysis
Types of Reactions: Eldelin undergoes several types of chemical reactions, including:
Oxidation: Eldelin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Eldelin.
Substitution: Eldelin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eldelin, which may have different biological activities and properties.
Scientific Research Applications
Eldelin has a wide range of scientific research applications, including:
Mechanism of Action
Eldelin exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes involved in pain and inflammation pathways. The exact mechanism involves the modulation of neurotransmitter release and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Aconitine: Another diterpene alkaloid with similar analgesic properties.
Mesaconitine: A related compound with comparable biological activities.
Hypaconitine: Shares structural similarities and pharmacological effects with Eldelin.
Uniqueness of Eldelin: Eldelin is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate pain and inflammation pathways makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
6836-11-9 |
---|---|
Molecular Formula |
C27H41NO8 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1R,2S,8R,12S,16R)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15?,16?,17?,18?,19?,20?,21?,22?,23-,24-,25+,26+,27+/m0/s1 |
InChI Key |
DTTPWCNKTMQMTE-HZAGNTIKSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC([C@@]34C2C([C@@]5(C31)[C@]6(CC(C7C[C@@]4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |
Synonyms |
Eldeline; Delphelatine; Deltamine 6-Acetate; Eldelin; (1α,6β,14α,16β)-20-Ethyl-1,14,16-trimethoxy-4-methyl-7,8-[methylenebis(oxy)]-aconitane-6,10-diol 6-Acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deltaline exert its toxic effects?
A: this compound, along with other norditerpenoid alkaloids found in Delphinium species, acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, ] This means it blocks the action of acetylcholine, a neurotransmitter crucial for nerve impulse transmission, particularly at the neuromuscular junction. [, ] This disruption of neuromuscular transmission leads to various symptoms, including muscle weakness, paralysis, and potentially death. [, ]
Q2: How does the structure of this compound influence its interaction with nAChRs?
A: this compound lacks the N-(methylsuccinyl)anthranilic acid group at the C18 position, which is present in other more potent MSAL-type alkaloids like methyllycaconitine. [, ] This structural difference contributes to its lower potency by affecting its interaction with nAChRs. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C27H41NO8 and a molecular weight of 507.62 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A: Extensive spectroscopic data, including 1D and 2D NMR (1H, 13C, DEPT, COSY, HETCOR, and selective INEPT) and high-resolution ESI-MS, have been used to elucidate the structure of this compound and its derivatives. [, , , , , ] These data provide valuable information about the compound's structure and can be used for identification and characterization purposes.
Q5: How toxic is this compound compared to other Delphinium alkaloids?
A: this compound is considered less toxic than MSAL-type alkaloids like methyllycaconitine. [, ] While it is the most abundant alkaloid in some Delphinium species, its lower toxicity suggests a less significant contribution to overall plant toxicity compared to MSAL-type alkaloids. [, , ]
Q6: What are the symptoms of this compound poisoning in cattle?
A: Although this compound alone may not cause severe toxicity, it contributes to the overall toxicity of Delphinium plants. [] Symptoms of Delphinium poisoning in cattle, often attributed to a combination of alkaloids including this compound, include muscle weakness, staggering, paralysis, and rapid death. [, , ]
Q7: What is known about the pharmacokinetics of this compound?
A: Research in cattle showed that this compound is absorbed after ingestion of Delphinium plants, reaching peak serum concentrations within a few hours. [, ] The elimination half-life of this compound was found to be shorter than that of methyllycaconitine. [, ] This indicates that while this compound is absorbed quickly, it is also eliminated relatively rapidly from the body.
Q8: How is this compound detected and quantified in biological samples?
A: Analytical techniques like gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the detection and quantification of this compound and other norditerpenoid alkaloids in biological samples. [, , ] These methods offer high sensitivity and specificity, enabling researchers to determine alkaloid levels in various matrices.
Q9: How do structural modifications of this compound affect its activity?
A: Research has focused on modifying the this compound structure to explore new chemical entities and potential therapeutic agents. [, , , , ] For example, removing the methylenedioxy group, modifying the C-ring, or introducing new functional groups can significantly alter its biological activity and toxicity. [, , ]
Q10: What is the environmental impact of this compound?
A: While limited information is available on this compound's specific environmental impact, Delphinium species, being toxic to livestock, pose ecological concerns. [, ] Understanding the degradation pathways of this compound and its potential effects on wildlife and ecosystems warrants further investigation.
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